molecular formula C14H8F4O2 B580731 3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid CAS No. 1261750-12-2

3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid

Cat. No.: B580731
CAS No.: 1261750-12-2
M. Wt: 284.21
InChI Key: AFRVGHOVGXADHT-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid is a fluorinated benzoic acid derivative. It is characterized by the presence of a trifluoromethyl group and a fluoride atom at the 3- and 4-positions of the benzoic acid ring, respectively. This compound is known for its high purity and is used as a building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(3-trifluoromethylphenyl)benzoic acid is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring high specificity .

Properties

IUPAC Name

3-fluoro-4-[3-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-12-7-9(13(19)20)4-5-11(12)8-2-1-3-10(6-8)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRVGHOVGXADHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681385
Record name 2-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261750-12-2
Record name 2-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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